molecular formula C10H14ClN3 B1427959 2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine CAS No. 1247834-38-3

2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine

Cat. No. B1427959
M. Wt: 211.69 g/mol
InChI Key: RULRRVJNLGOSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine” is a chemical compound that falls under the category of heterocyclic building blocks . It has a molecular formula of C10H14ClN3 .


Synthesis Analysis

While specific synthesis methods for “2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine” were not found, it’s worth noting that the Suzuki–Miyaura cross-coupling reaction is a widely-used method for forming carbon-carbon bonds in similar compounds . This method involves the use of a palladium catalyst and an organoboron reagent .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine” includes a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine” were not found, compounds with similar structures have been used in Suzuki–Miyaura cross-coupling reactions .

Scientific Research Applications

Antibacterial Activity

Studies have investigated pyrazine derivatives, including 2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine, for their antibacterial activity. Foks et al. (2005) explored the antibacterial activity of pyrazolo[3,4-b]pyrazine and -pyridine derivatives, finding elevated activity towards anaerobic bacteria (Foks et al., 2005). Another study by Doležal et al. (2006) focused on substituted pyrazinecarboxamides and their antibacterial effects (Doležal et al., 2006).

DNA Binding and Antimicrobial Properties

Research by Mech-Warda et al. (2022) explored the physicochemical and antimicrobial properties of chlorohydrazinopyrazine, a compound closely related to 2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine. This study highlighted the compound's high affinity to DNA and potential clinical applications due to its lack of toxicity towards human dermal keratinocytes (Mech-Warda et al., 2022).

Potential Pesticide Applications

Hou et al. (1993) researched the reaction of 2,3-dichloro-5,6-dicyanopyrazine with enamines and tertiary amines, producing aminovinyl-substituted pyrazine derivatives of interest as potential pesticides (Hou, Oshida, & Matsuoka, 1993).

Optoelectronic Applications

Meti et al. (2017) conducted research on the synthesis of dipyrrolopyrazine, highlighting the potential of pyrazine derivatives, including 2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine, in organic optoelectronic materials (Meti, Lee, Yang, & Gong, 2017).

Applications in Tuberculosis Treatment

Research by Foks et al. (2005) on the synthesis and tuberculostatic activity of 4-Substituted 3,4,5,6-Tetrahydro-2H-[1,2′]-Bis-Pyrazine Derivatives, using 2-chloro-3-cyanopyrazine, highlights the relevance of pyrazine derivatives in tuberculosis treatment (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2005).

Synthesis of Pyrazine Derivatives

Jeong, Dong, Rahman, and Marquis (2010) developed an efficient synthesis method for tetrasubstituted unsymmetrical pyrazines, demonstrating the versatility of 2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine in chemical synthesis (Jeong, Dong, Rahman, & Marquis, 2010).

Safety And Hazards

The safety data sheet for “2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine” suggests several precautionary measures, including avoiding contact with skin and eyes, avoiding release to the environment, and using personal protective equipment as required .

Future Directions

While specific future directions for “2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine” were not found, compounds with similar structures have shown promise in various fields, including pharmaceuticals and organic materials . Therefore, it’s possible that “2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine” could also find use in these areas.

properties

IUPAC Name

2-chloro-3-(4-methylpiperidin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-8-2-6-14(7-3-8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULRRVJNLGOSAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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